![molecular formula C7H11ClF3N3 B2798869 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine hydrochloride CAS No. 1379163-39-9](/img/structure/B2798869.png)
3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine hydrochloride is a compound that falls under the category of organic chemicals. This compound is often used in various scientific research and industrial applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine hydrochloride generally involves the reaction of 3-(trifluoromethyl)-1H-pyrazole with propan-1-amine under specific conditions, often requiring the presence of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, involving advanced techniques like continuous flow synthesis to ensure higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation to form more complex pyrazole derivatives.
Reduction: It can be reduced under specific conditions to obtain less complex amine derivatives.
Substitution: Various substitution reactions can occur, particularly at the amine or pyrazole moiety.
Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Conditions often involve specific temperature and pH controls to ensure the desired product is formed.
Major Products Formed: The primary products depend on the type of reaction. For instance, oxidation may yield ketones or carboxylic acids, while reduction typically leads to simpler amines.
Scientific Research Applications
Chemistry: In chemistry, 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine hydrochloride is used as an intermediate in the synthesis of more complex molecules. Its trifluoromethyl group often lends unique reactivity, making it valuable for developing new chemical reactions.
Biology: In biological research, this compound is used to study enzyme interactions and protein binding due to its unique pyrazole structure, which can mimic natural substrates in enzymatic processes.
Medicine: Medically, this compound is being investigated for its potential use in developing new pharmaceuticals. Its structural similarity to known bioactive molecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors in the body.
Industry: Industrially, the compound finds use in the manufacture of specialty chemicals, including agrochemicals and materials science applications where its unique properties can enhance product performance.
Mechanism of Action
The mechanism of action of 3-[3-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine hydrochloride often involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can influence the electronic properties of the molecule, enhancing its binding affinity and specificity. The pathways involved usually pertain to the inhibition or activation of enzyme functions, affecting biochemical processes within the system being studied.
Comparison with Similar Compounds
3-[3-(chloromethyl)-1H-pyrazol-4-yl]propan-1-amine hydrochloride
3-[3-(methyl)-1H-pyrazol-4-yl]propan-1-amine hydrochloride
3-[3-(fluoro)-1H-pyrazol-4-yl]propan-1-amine hydrochloride
Properties
IUPAC Name |
3-[5-(trifluoromethyl)-1H-pyrazol-4-yl]propan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N3.ClH/c8-7(9,10)6-5(2-1-3-11)4-12-13-6;/h4H,1-3,11H2,(H,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOWFUKZDWDRAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1CCCN)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{4-[4-(pentyloxy)benzoyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2798786.png)
![(E)-2-cyano-3-[3,5-dimethyl-4-(pyridin-2-ylmethoxy)phenyl]-N-phenylprop-2-enamide](/img/structure/B2798789.png)
![1-Methyl-4-[[2-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)aziridin-1-yl]methyl]pyrazole](/img/structure/B2798790.png)

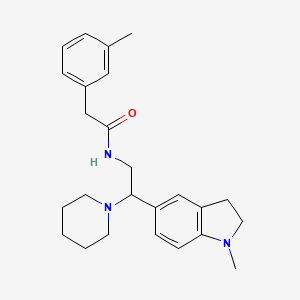
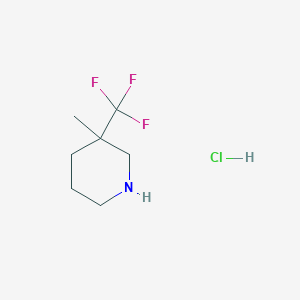
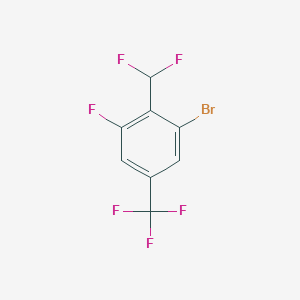
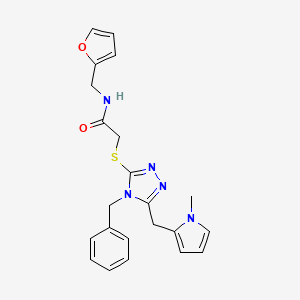

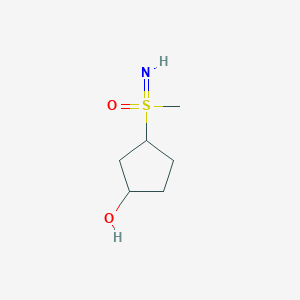
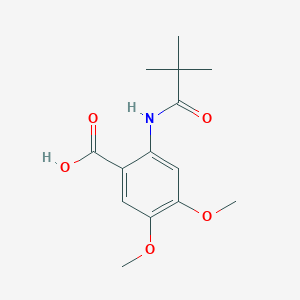
![1-[(1-{3-[4-(Methylsulfanyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2798807.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2798808.png)
![4-Oxo-4-[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]butanoic acid](/img/new.no-structure.jpg)
